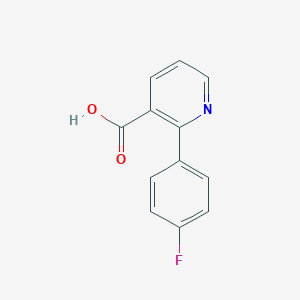

2-(4-Fluorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGWDCZWNMSHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544778 | |

| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-78-7 | |

| Record name | 2-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101419-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 2-(4-fluorophenyl)nicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The guide details two common and effective methods for its synthesis: the Ullmann condensation and the Suzuki-Miyaura coupling. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in their drug discovery and development endeavors.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The presence of the fluorophenyl group at the 2-position of the nicotinic acid scaffold makes it a valuable building block in medicinal chemistry. This moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity and metabolic stability. Consequently, robust and efficient synthetic methods for this compound are of significant interest to the pharmaceutical industry. This guide focuses on two well-established metal-catalyzed cross-coupling reactions for its preparation.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, and the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation provides a direct method for the formation of the C-N bond between an aryl halide and an amine. In this case, 2-chloronicotinic acid reacts with 4-fluoroaniline in the presence of a copper catalyst. Modern variations of this reaction, including solvent-free and boric acid-catalyzed conditions, offer more environmentally friendly and efficient alternatives to traditional methods that often require high-boiling polar solvents and high temperatures.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This pathway involves the palladium-catalyzed reaction of a halo-pyridine derivative, such as a 2-chloronicotinic acid ester, with 4-fluorophenylboronic acid. The reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation.[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the two synthetic pathways. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Ullmann Condensation of 2-Chloronicotinic Acid and 4-Fluoroaniline

| Parameter | Value | Reference |

| Starting Materials | 2-Chloronicotinic acid, 4-Fluoroaniline | [2] |

| Catalyst | Boric Acid (H₃BO₃) | [2] |

| Solvent | Solvent-free | [2] |

| Temperature | 120 °C | [2] |

| Reaction Time | 1-2 hours | [2] |

| Reported Yield | Good to Excellent (for similar derivatives) | [2] |

Table 2: Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid Ester and 4-Fluorophenylboronic Acid

| Parameter | Value | Reference |

| Starting Materials | 2-Chloronicotinic acid ethyl ester, 4-Fluorophenylboronic acid | [4] |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [4] |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Solvent | Toluene/Ethanol/Water mixture | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 12-24 hours | [4] |

| Reported Yield | Moderate to Good (for similar couplings) | [4] |

Experimental Protocols

Ullmann Condensation: Solvent-Free Boric Acid Catalysis

This protocol is adapted from a general procedure for the synthesis of 2-(arylamino)nicotinic acid derivatives.[2]

Materials:

-

2-Chloronicotinic acid

-

4-Fluoroaniline

-

Boric acid (H₃BO₃)

Procedure:

-

In a round-bottom flask, combine 2-chloronicotinic acid (1.0 eq), 4-fluoroaniline (1.2 eq), and boric acid (0.1 eq).

-

Heat the reaction mixture at 120 °C with stirring for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the solid residue in a suitable solvent such as ethyl acetate.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-fluorophenylamino)nicotinic acid.[5][6][7]

Suzuki-Miyaura Coupling

This protocol is a representative procedure based on general methods for Suzuki-Miyaura couplings of halopyridines.[4]

Materials:

-

2-Chloronicotinic acid ethyl ester (can be prepared from 2-chloronicotinic acid)

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 2-chloronicotinic acid ethyl ester (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude ester can be purified by column chromatography on silica gel.

-

The purified ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., NaOH or KOH), followed by acidification to precipitate the final product, this compound.

-

The final product can be further purified by recrystallization.[5][6][7]

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthetic pathways for this compound.

Caption: Ullmann Condensation Pathway for 2-(4-Fluorophenylamino)nicotinic Acid.

Caption: Suzuki-Miyaura Coupling Pathway for this compound.

Conclusion

This technical guide has outlined two primary and effective synthetic pathways for the preparation of this compound. The Ullmann condensation offers a direct C-N bond formation, with modern solvent-free methods providing an efficient and greener alternative. The Suzuki-Miyaura coupling presents a versatile and high-yielding route for C-C bond formation under relatively mild conditions. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-Fluorophenyl)nicotinic acid (CAS No: 101419-78-7), a fluorinated derivative of nicotinic acid. While experimental data for this specific compound is limited, this document compiles available information and provides context based on related nicotinic acid analogs. The guide covers its physicochemical properties, a detailed representative synthesis protocol via Suzuki-Miyaura coupling, and potential biological activities with relevant experimental assays. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties and Data

This compound is a pyridine carboxylic acid derivative with a fluorophenyl substituent at the 2-position. Its chemical structure and basic identifiers are presented below.

Table 1: General Information for this compound

| Property | Value |

| IUPAC Name | 2-(4-fluorophenyl)pyridine-3-carboxylic acid |

| CAS Number | 101419-78-7[1][2][3][4] |

| Molecular Formula | C₁₂H₈FNO₂[1][4] |

| Molecular Weight | 217.196 g/mol [1][4] |

| Canonical SMILES | C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O |

| InChI Key | ACGWDCZWNMSHNE-UHFFFAOYSA-N[1] |

A summary of the available physicochemical data for this compound is provided in Table 2. It is important to note that much of the currently available data is predicted rather than experimentally determined.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 354.2 ± 27.0 °C | Predicted[2][5] |

| Density | 1.318 ± 0.06 g/cm³ | Predicted[2][5] |

| pKa | Not available | - |

| logP | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

The synthesis of 2-arylnicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of a carbon-carbon bond between a pyridine derivative and an arylboronic acid.

Representative Synthesis via Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of this compound involves the Suzuki-Miyaura coupling of 2-chloronicotinic acid with 4-fluorophenylboronic acid.

Reaction Scheme:

Below is a detailed, representative experimental protocol for this synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

Materials:

-

2-Chloronicotinic acid

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), 4-fluorophenylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot ethanol or ethyl acetate).

-

Acidify with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Workflow Diagram:

Biological Activity and Potential Applications

While no specific biological activity data has been reported for this compound, its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests that it may interact with similar biological targets. Nicotinic acid is known to exert its effects primarily through the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2)[5][6][7].

Potential Signaling Pathway: GPR109A Activation

Activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes[5]. Additionally, GPR109A activation can trigger β-arrestin-mediated signaling pathways[5]. Given that this compound is a nicotinic acid analog, it is hypothesized that it may also act as a GPR109A agonist.

Potential as an Anti-Inflammatory Agent

Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties[1][8][9][10][11]. These effects are often mediated through the modulation of inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2[8][9][10]. It is plausible that this compound could also exhibit anti-inflammatory activity.

Experimental Protocols for Biological Assays

To evaluate the potential biological activity of this compound, a series of in vitro assays can be performed.

GPR109A Activation Assay

This assay determines the ability of the compound to activate the GPR109A receptor, typically by measuring changes in intracellular cAMP levels.

Experimental Protocol: GPR109A cAMP Assay

Materials:

-

HEK293 cells stably expressing human GPR109A

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

cAMP detection kit (e.g., HTRF or ELISA-based)

-

This compound

-

Nicotinic acid (positive control)

Procedure:

-

Cell Seeding: Seed GPR109A-expressing HEK293 cells into a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (nicotinic acid) in assay buffer.

-

Compound Addition: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

-

Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and incubate for 30 minutes.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the IC₅₀ value.

Workflow Diagram:

In Vitro Anti-Inflammatory Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

This compound

-

Dexamethasone (positive control)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS to the wells to induce an inflammatory response and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the percent inhibition of NO production for each compound concentration and calculate the IC₅₀ value.

Conclusion

This compound is a compound of interest for which a complete experimental profile is not yet publicly available. This guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of nicotinic acid and its derivatives. The provided protocols for synthesis and biological assays offer a starting point for researchers to further investigate the properties and potential therapeutic applications of this molecule. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

- 1. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 2. This compound CAS#: 101419-78-7 [m.chemicalbook.com]

- 3. 101419-78-7|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(4-Fluorophenyl)nicotinic Acid (CAS No. 101419-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including lipid-lowering and anti-inflammatory properties. The introduction of a 4-fluorophenyl group at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable subject for research and drug development. This document outlines the key chemical data, a plausible synthetic route, potential biological activities with associated signaling pathways, and available spectral data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 101419-78-7 | [1][2][3] |

| Molecular Formula | C₁₂H₈FNO₂ | [1] |

| Molecular Weight | 217.20 g/mol | [1][3] |

| IUPAC Name | 2-(4-fluorophenyl)pyridine-3-carboxylic acid | [1] |

| Synonyms | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | [1] |

| Appearance | Solid (form not specified) | [1] |

| Purity | Typically ≥95% (as supplied by vendors) | [1] |

Synthesis

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of how this compound could be synthesized based on standard Suzuki-Miyaura coupling procedures for similar substrates.

Reaction Scheme:

Materials:

-

2-Chloronicotinic acid

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 2-chloronicotinic acid (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), a suitable palladium catalyst (0.01-0.05 equivalents), and a base (2-3 equivalents).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add a degassed solvent mixture (e.g., dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Workflow Diagram:

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of nicotinic acid derivatives has well-documented biological effects. These are primarily mediated through the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

Anti-inflammatory Effects

Nicotinic acid and its analogs have demonstrated anti-inflammatory properties. Activation of GPR109A on immune cells, such as monocytes and macrophages, can lead to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6. This effect is often independent of the prostaglandin pathways typically associated with nicotinic acid-induced flushing. The anti-inflammatory signaling cascade may involve the inhibition of the NF-κB pathway.

Potential Anticancer Activity

Some studies have explored the anti-invasive properties of niacin against certain cancer cell lines. The proposed mechanism involves the suppression of reactive oxygen species (ROS)-potentiated invasion. Furthermore, derivatives of 2-(4-Fluorophenyl)acetamide have shown cytotoxic effects against prostate carcinoma cell lines. Given the structural similarity, this compound warrants investigation for its potential anticancer activities.

Signaling Pathway Diagram:

Caption: GPR109A-mediated anti-inflammatory pathway.

Spectral Data

While specific spectral data for this compound is not widely published, the following tables provide expected characteristic peaks based on the analysis of the parent compound, nicotinic acid, and related fluorinated aromatic compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (ortho to COOH) | 8.8 - 9.2 | d |

| Pyridine-H (para to COOH) | 8.2 - 8.6 | dd |

| Pyridine-H (meta to COOH) | 7.4 - 7.8 | t |

| Phenyl-H (ortho to F) | 7.2 - 7.5 | t |

| Phenyl-H (meta to F) | 7.8 - 8.1 | dd |

| Carboxylic Acid-H | 12.0 - 13.0 | br s |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-F (Phenyl) | 160 - 165 (d, J ≈ 245 Hz) |

| Aromatic C | 120 - 155 |

Infrared (IR) Spectroscopy (Expected Absorptions)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C, C=N (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-F | 1100 - 1250 | Strong |

Mass Spectrometry

| Ion | Expected m/z |

| [M+H]⁺ | 218.06 |

| [M-H]⁻ | 216.05 |

| [M-COOH]⁺ | 172.06 |

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the areas of anti-inflammatory and anticancer research. Its synthesis can likely be achieved through established methods such as the Suzuki-Miyaura coupling. The biological activity is expected to be mediated, at least in part, through the GPR109A receptor, a known target for nicotinic acid and its derivatives. This technical guide provides a foundational understanding of this compound, and it is hoped that it will serve as a valuable resource for researchers and scientists in their future studies. Further experimental work is required to fully elucidate its synthetic protocol, biological activity profile, and detailed mechanism of action.

References

An In-Depth Technical Guide to 2-(4-Fluorophenyl)nicotinic Acid: Molecular Structure, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest within the scientific community. Its structural similarity to nicotinic acid, a well-known modulator of lipid metabolism, combined with the presence of a fluorine atom, suggests potential for unique pharmacological properties. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its molecular structure, a detailed experimental protocol for its synthesis, and a summary of its key spectroscopic data.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring, characteristic of nicotinic acid, substituted with a 4-fluorophenyl group at the 2-position and a carboxylic acid group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(4-fluorophenyl)pyridine-3-carboxylic acid |

| CAS Number | 101419-78-7 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.19 g/mol |

| SMILES | C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O |

| InChI Key | ACGWDCZWNMSHNE-UHFFFAOYSA-N |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds. The general strategy involves the coupling of a pyridine derivative with a phenylboronic acid derivative.

General Reaction Scheme

The synthesis of this compound can be achieved by the cross-coupling of a 2-halonicotinic acid ester with (4-fluorophenyl)boronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions as necessary.

Materials:

-

Methyl 2-chloronicotinate

-

(4-Fluorophenyl)boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, combine methyl 2-chloronicotinate (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add a catalytic amount of Pd(PPh₃)₄ (e.g., 5 mol%).

-

Add a mixture of toluene and water (e.g., 4:1 v/v, degassed).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude methyl 2-(4-fluorophenyl)nicotinate.

-

-

Purification of the Intermediate:

-

Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Hydrolysis:

-

Dissolve the purified methyl 2-(4-fluorophenyl)nicotinate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq.) and heat the mixture at reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

-

Final Work-up and Purification:

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid until the pH is acidic (pH ~3-4), which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is crucial for the structural confirmation and characterization of the synthesized compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7-8.8 | dd | 1H | Pyridine H-6 |

| ~8.2-8.3 | dd | 1H | Pyridine H-4 |

| ~7.4-7.5 | m | 2H | Phenyl H-2', H-6' |

| ~7.3-7.4 | m | 1H | Pyridine H-5 |

| ~7.1-7.2 | t | 2H | Phenyl H-3', H-5' |

| ~13.0 | br s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (Carboxylic Acid) |

| ~162-164 (d, ¹JCF ≈ 250 Hz) | C-4' (Fluorophenyl) |

| ~155-157 | C-2 (Pyridine) |

| ~152-154 | C-6 (Pyridine) |

| ~138-140 | C-4 (Pyridine) |

| ~134-136 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (Fluorophenyl) |

| ~130-132 | C-1' (Fluorophenyl) |

| ~124-126 | C-3 (Pyridine) |

| ~122-124 | C-5 (Pyridine) |

| ~115-117 (d, ²JCF ≈ 22 Hz) | C-3', C-5' (Fluorophenyl) |

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch (Aromatic Rings) |

| ~1230 | Strong | C-F stretch |

| ~1300-1000 | Medium | C-O stretch and O-H bend |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 217 | [M]⁺ (Molecular Ion) |

| 200 | [M - OH]⁺ |

| 172 | [M - COOH]⁺ |

| 140 | [M - C₆H₄F]⁺ |

| 95 | [C₆H₄F]⁺ |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet widely available, its structural similarity to nicotinic acid provides a basis for predicting its potential pharmacological activities. Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A).

Caption: Hypothesized signaling pathway for this compound.

The activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, the inhibition of lipolysis in adipocytes. This results in a reduction of free fatty acid flux to the liver, leading to decreased triglyceride and VLDL synthesis. It is hypothesized that this compound may act through a similar mechanism. The fluorine substitution could potentially enhance its binding affinity for GPR109A or alter its pharmacokinetic profile, potentially leading to a more potent or longer-lasting therapeutic effect.

Furthermore, derivatives of nicotinic acid have been explored for a range of other biological activities, including anti-inflammatory and antimicrobial effects.[1][2][3] The unique electronic properties of the fluorophenyl group in this compound may contribute to novel interactions with biological targets, warranting further investigation into its broader pharmacological potential.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This guide provides foundational information on its structure, a detailed protocol for its synthesis, and expected spectroscopic data to aid researchers in its preparation and characterization. Further studies are essential to fully elucidate its biological activities, mechanism of action, and potential therapeutic applications. The provided experimental framework serves as a starting point for the scientific community to explore the full potential of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2-(4-Fluorophenyl)nicotinic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous compounds to present predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. Detailed experimental protocols for a feasible synthesis and subsequent spectroscopic characterization are also provided to facilitate further research and application of this molecule.

Introduction

This compound belongs to the class of 2-arylnicotinic acids, which are recognized as important scaffolds in the development of novel therapeutic agents. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic framework for this compound to support its exploration in various research and development endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including nicotinic acid, 2-phenylnicotinic acid, and various fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.7 - 8.9 | dd | ~4.8, 1.8 | 1H | H6 (Py) |

| ~8.2 - 8.4 | dd | ~7.8, 1.8 | 1H | H4 (Py) |

| ~7.8 - 8.0 | t | ~8.7 | 2H | H2', H6' (Ph) |

| ~7.4 - 7.6 | dd | ~7.8, 4.8 | 1H | H5 (Py) |

| ~7.2 - 7.4 | t | ~8.7 | 2H | H3', H5' (Ph) |

| >10 (broad) | s | - | 1H | COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 - 168 | COOH |

| ~161 - 164 (d, ¹JCF ≈ 245-250 Hz) | C4' (Ph) |

| ~155 - 157 | C2 (Py) |

| ~151 - 153 | C6 (Py) |

| ~138 - 140 | C4 (Py) |

| ~131 - 133 (d, ³JCF ≈ 8-9 Hz) | C2', C6' (Ph) |

| ~129 - 131 | C3 (Py) |

| ~123 - 125 | C5 (Py) |

| ~115 - 117 (d, ²JCF ≈ 21-22 Hz) | C3', C5' (Ph) |

| ~135 - 137 (d, ⁴JCF ≈ 3-4 Hz) | C1' (Ph) |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 217.05 | [M]⁺ (Monoisotopic Mass) |

| 218.05 | [M+H]⁺ (ESI+) |

| 216.04 | [M-H]⁻ (ESI-) |

| 199.04 | [M-H₂O]⁺ |

| 172.05 | [M-COOH]⁺ |

| 122.04 | [M-C₆H₄F]⁺ |

| 95.02 | [C₆H₄F]⁺ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580, ~1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1220 | Strong | C-F stretch |

| ~1300 | Medium | In-plane O-H bend |

| ~920 | Broad, Medium | Out-of-plane O-H bend |

| ~840 | Strong | C-H out-of-plane bend (p-disubstituted phenyl) |

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A plausible and widely used method for the synthesis of 2-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Chloronicotinic acid

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence should be used.

-

Data Processing: Process the free induction decay (FID) using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy:

-

Instrument: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for this compound. While the presented data is based on the analysis of analogous structures, it offers a robust starting point for researchers and scientists. The outlined synthetic and analytical methods are standard and reliable, enabling the efficient preparation and characterization of this promising compound for further investigation in drug discovery and materials science. It is recommended that researchers undertaking the synthesis and characterization of this compound verify the experimental data against the predictions provided herein.

Potential Biological Activity of 2-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

Disclaimer: 2-(4-Fluorophenyl)nicotinic acid is a novel compound, and as such, there is no direct experimental data on its biological activity in the public domain. This technical guide provides a predictive overview of its potential biological activities based on the known pharmacological effects of its core chemical moieties: the nicotinic acid scaffold and the 4-fluorophenyl group. The experimental protocols and data presented herein are illustrative and intended to guide future research.

Executive Summary

This document outlines the potential therapeutic applications of this compound, a novel derivative of nicotinic acid. By analyzing the structure-activity relationships of related compounds, we predict that this molecule may exhibit significant biological activities, including lipid-modifying, anticancer, and antimicrobial effects. The incorporation of a 4-fluorophenyl group is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and pharmacokinetic properties of drug candidates. This guide provides a theoretical framework and practical experimental designs for the investigation of this compound as a potential therapeutic agent.

Predicted Biological Activities

The biological potential of this compound can be inferred from the activities of its constituent chemical structures.

Lipid-Modifying Activity

Nicotinic acid (Niacin, Vitamin B3) is a well-known lipid-lowering agent. It favorably modulates the entire lipid profile by reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The primary mechanism of action is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2]

Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This in turn reduces the activity of hormone-sensitive lipase, resulting in decreased mobilization of free fatty acids from adipose tissue.[3] The reduced availability of free fatty acids to the liver leads to decreased synthesis of triglycerides and VLDL.[4][5] Furthermore, nicotinic acid has been shown to inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[2][6]

The presence of the 4-fluorophenyl group, a common moiety in synthetic statins like atorvastatin and rosuvastatin, suggests a potential for enhanced lipid-lowering activity.[7][8] This group is known to improve the biological activity and pharmacokinetic profile of drugs.[7]

Table 1: Predicted In Vitro Activity on GPR109A Receptor

| Parameter | Predicted Value |

| GPR109A Binding Affinity (Ki) | < 1 µM |

| GPR109A Functional Agonism (EC50) | < 10 µM |

Anticancer Activity

Numerous derivatives of nicotinic acid have been synthesized and evaluated for their potential as anticancer agents.[1][9][10][11][12] These compounds have shown promise in various cancer cell lines, and their mechanisms of action are believed to involve the induction of apoptosis and inhibition of cell proliferation. Nicotinic acid itself has been shown to alleviate TRAIL-mediated colon cancer cell death via autophagy flux activation.[11]

The 4-fluorophenyl group is also a constituent of several approved and investigational anticancer drugs. Its role often involves enhancing the binding affinity to target proteins and improving metabolic stability.

Table 2: Predicted In Vitro Anticancer Activity

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 10 - 50 |

| HCT-116 | Colon Carcinoma | 15 - 60 |

| PC-3 | Prostate Carcinoma | 20 - 75 |

| A549 | Lung Carcinoma | 25 - 80 |

Antimicrobial Activity

Nicotinic acid derivatives have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[13][14][15][16][17] Some novel acylhydrazone derivatives of nicotinic acid have shown promising activity against strains like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[13]

Experimental Protocols

In Vitro GPR109A Activation Assay

Objective: To determine the agonist activity of this compound on the human GPR109A receptor.

Methodology: A cell-based assay using a stable cell line (e.g., CHO-K1 or HEK293) expressing the human GPR109A receptor can be employed. Activation of the receptor will be measured by detecting changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay kit.

-

Cell Culture: Maintain the GPR109A-expressing cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Preparation: Seed the cells into a 96-well plate and incubate until they reach 80-90% confluency.

-

Compound Treatment: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) in assay buffer.

-

cAMP Measurement: Add the compound dilutions to the cells and incubate for a specified time. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Anticancer Screening: MTT Assay

Objective: To evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.[18][19][20][21][22]

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, PC-3, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

In Vitro Antimicrobial Screening: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.[23][24][25][26][27]

Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Signaling Pathways and Workflows

GPR109A Signaling Pathway in Adipocytes

Caption: Predicted GPR109A signaling cascade in adipocytes.

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for assessing anticancer activity.

Conclusion

While direct experimental evidence is currently unavailable for this compound, a thorough analysis of its structural components strongly suggests a high potential for significant biological activity. The nicotinic acid core provides a well-established basis for lipid-modifying effects through GPR109A agonism, while the 4-fluorophenyl moiety is a proven enhancer of pharmacological properties in numerous drug classes. Furthermore, the documented anticancer and antimicrobial activities of various nicotinic acid derivatives warrant the investigation of this novel compound in these therapeutic areas. The experimental protocols and predictive data presented in this guide offer a solid foundation for initiating a comprehensive evaluation of the therapeutic potential of this compound. Future in vitro and in vivo studies are essential to validate these predictions and elucidate the full pharmacological profile of this promising molecule.

References

- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipid.org [lipid.org]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]

- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 14. scilit.com [scilit.com]

- 15. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Antibacterial activity of some derivatives of nicotinic & isonicotinic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 21. youtube.com [youtube.com]

- 22. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 23. benchchem.com [benchchem.com]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. akjournals.com [akjournals.com]

- 27. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]

2-(4-Fluorophenyl)nicotinic acid derivatives in medicinal chemistry

An In-Depth Technical Guide to 2-(4-Fluorophenyl)nicotinic Acid Derivatives in Medicinal Chemistry

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making these derivatives attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as anti-inflammatory and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general approach often starts from commercially available nicotinic acid precursors, which are then subjected to coupling reactions to introduce the 4-fluorophenyl moiety. Subsequent modifications of the carboxylic acid group lead to a diverse range of derivatives, including esters, amides, and hydrazides.

One common synthetic strategy involves the Suzuki coupling reaction between a bromo-substituted nicotinic acid ester and 4-fluorophenylboronic acid. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups.

Biological Activities

Derivatives of the this compound core have demonstrated a wide range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

Several studies have reported the synthesis and evaluation of nicotinic acid derivatives as potential anti-inflammatory agents.[1][2][3] These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and related derivatives.[4][5][6] These compounds have shown cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60).[4][6] The presence of the 4-fluorophenyl group is often crucial for their anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the nicotinic acid core and the phenyl ring.

-

Substitution on the Nicotinic Acid Ring: Modifications of the carboxylic acid group to amides or esters can significantly influence the anti-inflammatory and anticancer potency.

-

Substitution on the Phenyl Ring: The presence and position of the fluorine atom on the phenyl ring are critical. While the 4-fluoro substitution is common, other halogen substitutions have also been explored.

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of selected 2-(4-Fluorophenyl)acetamide derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4][6]

| Compound | R | Cell Line | IC50 (µM) |

| 2a | 2-NO2 | PC3 | >100 |

| 2b | 3-NO2 | PC3 | 52 |

| 2c | 4-NO2 | PC3 | 80 |

| 2d | 2-OCH3 | PC3 | >100 |

| 2e | 3-OCH3 | PC3 | >100 |

| 2f | 4-OCH3 | PC3 | >100 |

| Imatinib | - | PC3 | 40 |

| 2c | 4-NO2 | MCF-7 | 100 |

| Imatinib | - | MCF-7 | 98 |

Experimental Protocols

General Procedure for the Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (2a-f)[4]

A mixture of 2-(4-fluorophenyl)acetic acid (1.54 g, 10 mmol), thionyl chloride (1.5 mL, 20 mmol), and a few drops of dimethylformamide (DMF) was refluxed for 2 hours. The excess thionyl chloride was removed under reduced pressure. The resulting acid chloride was dissolved in dry acetone (20 mL) and added dropwise to a solution of the appropriate substituted aniline (10 mmol) and triethylamine (1.5 mL) in dry acetone (30 mL) at 0°C. The reaction mixture was stirred at room temperature for 5 hours. The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium bicarbonate solution, diluted sulfuric acid, and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated, and the crude product was purified by recrystallization from ethanol.

In Vitro Cytotoxicity Assay (MTS Assay)[4][7]

Human cancer cell lines (PC3, MCF-7, and HL-60) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their diverse biological activities, particularly as anti-inflammatory and anticancer agents, coupled with their synthetic accessibility, make them attractive targets for further investigation. Future research should focus on optimizing the lead compounds through rational drug design, exploring their mechanisms of action in greater detail, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical scaffold is likely to yield novel therapeutic agents for a variety of diseases.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Nicotinic Acid: A Technical Guide to the Discovery and Synthesis of Novel Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and, at pharmacological doses, a potent modulator of lipid profiles and inflammatory responses. Its therapeutic potential has spurred extensive research into the development of novel analogs with improved efficacy, selectivity, and reduced side effects. This technical guide provides an in-depth overview of the discovery and synthesis of new nicotinic acid derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Core Signaling Pathway: GPR109A Activation

The primary molecular target of nicotinic acid and many of its analogs is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A initiates a cascade of intracellular events that mediate the diverse biological effects of these compounds. The signaling pathway is multifaceted, involving both G protein-dependent and independent (β-arrestin-mediated) mechanisms.

In silico prediction of 2-(4-Fluorophenyl)nicotinic acid properties

An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Fluorophenyl)nicotinic Acid Properties

Introduction

In the landscape of modern drug discovery and development, in silico methodologies have become indispensable tools for the rapid and cost-effective evaluation of new chemical entities.[1][2] These computational approaches allow for the prediction of a wide range of molecular properties, from basic physicochemical characteristics to complex pharmacokinetic and pharmacodynamic profiles, before a compound is ever synthesized.[3][4] This technical guide focuses on the application of these methods to this compound, a novel compound with potential therapeutic applications stemming from its structural similarity to nicotinic acid (a B vitamin).[5] The presence of the fluorophenyl group is anticipated to modulate its biological activity and physicochemical properties, making it a person of interest for further development.[5][6]

This document provides a comprehensive overview of the predicted properties of this compound, detailed protocols for in silico analysis, and visual workflows to guide researchers and drug development professionals in their evaluation of this and similar molecules.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are the foundation for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for this compound have been predicted using computational models and are summarized below.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₈FNO₂ | [7][8] |

| Molecular Weight | 217.2 g/mol | [7] |

| Boiling Point | 354.2 ± 27.0 °C | [7] |

| Density | 1.318 ± 0.06 g/cm³ | [7] |

| InChI Key | ACGWDCZWNMSHNE-UHFFFAOYSA-N | [8] |

Predicted ADMET Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success, with poor pharmacokinetic properties being a major cause of developmental attrition.[3][4] In silico ADMET prediction provides an early-stage assessment of a compound's likely behavior in vivo.

| ADMET Parameter | Predicted Property/Value | Significance |

| Absorption | ||

| Lipinski's Rule of Five | Compliant (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors < 10) | High likelihood of oral bioavailability.[9] |

| Water Solubility (LogS) | Predicted to be low to moderate | Affects dissolution and absorption. |

| Caco-2 Permeability | Predicted to be moderate to high | Indicates potential for good intestinal absorption. |

| Distribution | ||

| Volume of Distribution (VD) | Predicted to be low to moderate | Suggests distribution primarily within extracellular fluids. |

| Plasma Protein Binding (PPB) | Predicted to be high | The extent of binding influences the free drug concentration.[3] |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be low | The compound is unlikely to cross the BBB, limiting CNS effects.[1][2] |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate/Inhibitor | Likely substrate for one or more CYP isozymes (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions.[1] |

| Excretion | ||

| Primary Route | Predicted to be a combination of renal and hepatic clearance | Influences dosing regimen. |

| Toxicity | ||

| hERG Blockade | Low to moderate risk | hERG channel inhibition is a key cardiac toxicity concern.[1][2] |

| Ames Mutagenicity | Predicted to be non-mutagenic | Indicates a low likelihood of carcinogenic potential. |

| Hepatotoxicity | Low risk predicted | Early indicator of potential liver damage. |

Methodologies and Protocols

The prediction of the properties listed above relies on a variety of computational models and algorithms. Below are generalized protocols for conducting such in silico analyses.

Protocol 1: Physicochemical and ADMET Prediction

This protocol outlines the use of integrated software platforms to generate a comprehensive property profile from a chemical structure.

-

Molecular Input : The chemical structure of this compound is provided as a SMILES string (C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O) or drawn using a molecular editor.

-

Property Calculation : Utilize established software suites (e.g., Schrödinger's QikProp, Dassault Systèmes' Discovery Studio, or open-access platforms like SwissADME).

-

Model Selection :

-

For physicochemical properties, models based on quantitative structure-property relationships (QSPR) are employed.

-

For ADMET properties, a combination of models is used, including:

-

QSAR (Quantitative Structure-Activity Relationship) : To predict properties like LogP, solubility, and permeability.[4]

-

Machine Learning Algorithms : Models trained on large datasets of experimental data to predict toxicity and metabolic endpoints.[4]

-

Pharmacophore Modeling : To predict interactions with specific proteins like CYP enzymes or the hERG channel.

-

-

-

Data Analysis : The output data is compiled and compared against established criteria for "drug-likeness" (e.g., Lipinski's Rule of Five) and acceptable ranges for ADMET parameters.[9]

Protocol 2: Target Identification and Molecular Docking

This protocol describes the process of identifying potential biological targets and evaluating the binding interaction.

-

Target Selection : Based on the structural similarity to nicotinic acid, potential targets include nicotinic acid receptors (e.g., GPR109A).

-

Protein Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and the protein is prepared for docking using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Ligand Preparation : The 3D structure of this compound is generated and its energy is minimized.

-

Molecular Docking : Docking simulations are performed to predict the binding pose and affinity of the ligand within the protein's active site. This helps to elucidate the potential mechanism of action.[10]

-

Scoring and Analysis : The resulting poses are evaluated using a scoring function to estimate binding free energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.

Visualizations

Workflow for In Silico Property Prediction

The following diagram illustrates the typical workflow for the computational prediction of a molecule's properties.

Caption: A generalized workflow for in silico drug property prediction.

Hypothetical Signaling Pathway

Given its structure as a nicotinic acid analogue, this compound may interact with G-protein coupled receptors, such as the nicotinic acid receptor GPR109A. The diagram below illustrates a hypothetical signaling cascade initiated by the activation of such a receptor.

Caption: Hypothetical signaling pathway for a nicotinic acid analogue.

Conclusion

The in silico prediction of the properties of this compound suggests that it is a promising candidate for further investigation. Its predicted physicochemical properties and ADMET profile are largely within the acceptable ranges for a potential oral drug candidate. The computational workflows and methodologies detailed in this guide provide a robust framework for the initial assessment of novel chemical entities, enabling a more informed, data-driven approach to drug discovery. Future in vitro and in vivo studies are necessary to validate these computational predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction [mdpi.com]

- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 2-(4-Carboxy-3-fluorophenyl)nicotinic acid | 1258622-69-3 [smolecule.com]

- 7. This compound CAS#: 101419-78-7 [m.chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

A Comprehensive Technical Guide to Fluorinated Nicotinic Acids: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and has been utilized for decades as a lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The strategic incorporation of fluorine into the nicotinic acid scaffold has emerged as a powerful strategy in medicinal chemistry to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. Fluorination can enhance binding affinity, improve metabolic stability, and alter receptor signaling, leading to the development of novel therapeutic agents with improved efficacy and safety profiles. This in-depth technical guide provides a comprehensive literature review of fluorinated nicotinic acids, focusing on their synthesis, pharmacological properties, and potential as therapeutic agents. We present a detailed overview of the GPR109A signaling pathway, experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development in this promising area.

Physicochemical Properties of Fluorinated Nicotinic Acids

The introduction of fluorine atoms into the nicotinic acid molecule can significantly impact its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity: Fluorine is the most electronegative element, and its effect on lipophilicity is complex. While a single fluorine atom can sometimes decrease lipophilicity due to its strong inductive effect, the introduction of multiple fluorine atoms or a trifluoromethyl group generally increases lipophilicity. This modulation of lipophilicity can affect membrane permeability, plasma protein binding, and volume of distribution. For instance, studies on fluorinated motifs have shown that the introduction of a CF3 group significantly improves lipophilicity and bioavailability.[1]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This property is often exploited to block sites of metabolism in a drug molecule, thereby increasing its half-life and duration of action. The strategic placement of fluorine on the nicotinic acid ring or its side chains can prevent enzymatic degradation, leading to improved pharmacokinetic profiles.[2]

Synthesis of Fluorinated Nicotinic Acids

A variety of synthetic methods have been developed to introduce fluorine and fluorine-containing groups into the nicotinic acid scaffold. The choice of synthetic route often depends on the desired position and nature of the fluorine substituent.

Synthesis of 2-(Trifluoromethyl)nicotinic Acid: One common method for the synthesis of 2-(trifluoromethyl)nicotinic acid involves a multi-step process starting from simple fluorinated precursors.[3] A general approach begins with the conversion of a precursor like 3-bromo-2-trifluoromethylpyridine, where the bromine atom is transformed into a carboxyl group via a formyl reagent and subsequent reaction with carbon dioxide.[4] The carboxyl group can then be further modified into esters or amides.[4]

Synthesis of 5-Fluoronicotinic Acid: The preparation of 5-fluoronicotinic acid has been described in the literature, providing a foundational method for accessing this important building block.[5]

Synthesis of 2,6-dichloro-5-fluoronicotinic Acid: An improved process for the preparation of 2,6-dichloro-5-fluoronicotinic acid has been developed, which involves the conversion of a 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride in the presence of a lithium reagent.[6]

General Synthesis of 2-(Arylamino)nicotinic Acid Derivatives: A solvent-free protocol using boric acid as a catalyst has been reported for the synthesis of 2-(arylamino)nicotinic acid derivatives, including the anti-inflammatory drug flunixin.[7]

Pharmacology of Fluorinated Nicotinic Acids

The pharmacological effects of fluorinated nicotinic acids are primarily mediated through their interaction with the GPR109A receptor. Fluorination can modulate the affinity and efficacy of these compounds at this receptor, leading to a range of biological activities.

GPR109A Receptor Signaling

GPR109A is a Gαi-coupled receptor expressed predominantly in adipocytes and immune cells.[8] Its activation by nicotinic acid and its analogs initiates two primary signaling pathways: a canonical Gαi-dependent pathway and a non-canonical β-arrestin-dependent pathway.

Gαi-Dependent Pathway: Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the associated Gαi protein. Activated Gαi inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes.

β-Arrestin-Dependent Pathway: GPR109A activation can also lead to the recruitment of β-arrestins.[9] This pathway is implicated in the cutaneous flushing, a common side effect of niacin therapy, which is mediated by the release of prostaglandin D2.[10] Interestingly, some GPR109A agonists have been identified that are biased towards the Gαi pathway and do not induce flushing, highlighting the potential for developing pathway-selective therapeutics.[10]

Below is a diagram illustrating the GPR109A signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Page loading... [guidechem.com]

- 5. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]